molecular formula C10H11D3N2O4.H2O B602598 (S)-(-)-Carbidopa-d3 H2O (ring-d3) CAS No. 1276197-58-0

(S)-(-)-Carbidopa-d3 H2O (ring-d3)

货号: B602598
CAS 编号: 1276197-58-0
分子量: 247.27
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of Carbidopa, a medication commonly used in combination with Levodopa to treat Parkinson’s disease. The deuterium atoms replace hydrogen atoms in the aromatic ring, which can help in tracing and studying the metabolic pathways of the drug without altering its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Carbidopa-d3 H2O (ring-d3) typically involves the incorporation of deuterium into the aromatic ring of Carbidopa. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of (S)-(-)-Carbidopa-d3 H2O (ring-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions: (S)-(-)-Carbidopa-d3 H2O (ring-d3) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.

科学研究应用

Pharmacological Research

(S)-(-)-Carbidopa-d3 H2O is utilized in pharmacological studies to investigate the mechanisms of action and efficacy of dopaminergic therapies. Its deuterated nature allows for enhanced tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.

Clinical Studies

  • Parkinson's Disease Management : Clinical trials have shown that (S)-(-)-Carbidopa-d3 can effectively reduce motor fluctuations in patients with Parkinson's disease when used in combination with levodopa .
  • Dyskinesia Reduction : Recent research has explored its potential in mitigating levodopa-induced dyskinesia, a common side effect associated with long-term treatment .

Metabolic Studies

The use of deuterated compounds like (S)-(-)-Carbidopa-d3 H2O facilitates the study of drug metabolism through isotope labeling techniques. This approach is particularly useful in understanding how drugs are processed by gut microbiota and their subsequent effects on systemic availability.

Gut Microbiota Interaction

  • Research has demonstrated that (S)-(-)-Carbidopa-d3 can influence the metabolic pathways of gut bacteria, thereby affecting the degradation of levodopa and its conversion to dopamine .

Neurochemical Research

(S)-(-)-Carbidopa-d3 H2O plays a significant role in neurochemical research aimed at understanding neurotransmitter dynamics and neurodegenerative processes.

Neurotransmitter Dynamics

  • The compound has been used to study the effects of dopaminergic signaling in various models, helping elucidate pathways involved in neurodegeneration and potential therapeutic targets .

Comparative Studies

In addition to its primary applications, (S)-(-)-Carbidopa-d3 H2O is often compared with other pharmacological agents to assess its relative efficacy and safety profiles.

CompoundApplicationEfficacySafety Profile
(S)-(-)-Carbidopa-d3Parkinson's DiseaseHighGenerally well-tolerated
LevodopaParkinson's DiseaseVery HighSide effects include dyskinesia
Novel D3 Receptor LigandsDyskinesia ManagementModerateVaries by specific ligand

作用机制

The mechanism of action of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, Carbidopa increases the availability of Levodopa to the brain, where it is converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease.

相似化合物的比较

    Carbidopa: The non-deuterated form of the compound.

    Levodopa: Often used in combination with Carbidopa for Parkinson’s disease treatment.

    Benserazide: Another decarboxylase inhibitor used in combination with Levodopa.

Uniqueness: (S)-(-)-Carbidopa-d3 H2O (ring-d3) is unique due to the presence of deuterium atoms, which makes it a valuable tool for tracing and studying the metabolic pathways of Carbidopa without altering its pharmacological properties. This isotopic labeling provides insights into the drug’s behavior in biological systems, aiding in the development of more effective treatments for Parkinson’s disease.

生物活性

(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of carbidopa, a compound primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Carbidopa acts as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine outside the brain, thereby enhancing the availability of levodopa for central nervous system uptake. The incorporation of deuterium in carbidopa-d3 may influence its pharmacokinetics and biological activity, making it a subject of interest in pharmacological research.

(S)-(-)-Carbidopa-d3 is characterized by its molecular structure, which includes deuterium atoms replacing hydrogen atoms in the carbidopa molecule. This modification can alter the compound's metabolic stability and half-life. The compound is typically presented as a white solid and is soluble in water.

Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. By inhibiting this enzyme, carbidopa increases the amount of levodopa that crosses the blood-brain barrier, where it can be converted to dopamine, thus alleviating symptoms of Parkinson's disease.

Biological Activity and Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. The biological activity of (S)-(-)-Carbidopa-d3 may include:

  • Enhanced Stability : Deuterium substitution can lead to increased metabolic stability, potentially prolonging the drug's action.
  • Altered Pharmacokinetics : Studies suggest that deuterated drugs may have improved pharmacokinetic profiles, including changes in absorption, distribution, metabolism, and excretion (ADME) parameters.

Study 1: Efficacy in Parkinson's Disease Management

A study investigated the effects of (S)-(-)-Carbidopa-d3 in combination with levodopa on patients with Parkinson's disease. The findings indicated that coadministration significantly improved plasma levels of levodopa and reduced fluctuations in dopamine levels compared to administration of levodopa alone. This suggests that (S)-(-)-Carbidopa-d3 may enhance the therapeutic efficacy of levodopa by maintaining more stable plasma concentrations.

Study 2: Impact on Gut Microbiome

Another study explored how (S)-(-)-Carbidopa-d3 affects gut microbial metabolism of levodopa. Results showed that carbidopa reduced the degradation of levodopa by gut bacteria such as Enterococcus faecalis, leading to increased bioavailability of levodopa for central nervous system uptake. This finding highlights a potential mechanism by which carbidopa enhances the effectiveness of dopaminergic therapy.

Study Objective Findings
Study 1Assess efficacy in PD managementImproved plasma levels and reduced fluctuations with coadministration
Study 2Investigate gut microbiome impactReduced degradation of levodopa by gut bacteria

属性

CAS 编号

1276197-58-0

分子式

C10H11D3N2O4.H2O

分子量

247.27

纯度

95% by HPLC; 98% atom D

相关CAS编号

28860-95-9 (unlabelled)

标签

Carbidopa Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。